molecular formula C12H11N3OS B2726485 N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 391862-47-8

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2726485
CAS No.: 391862-47-8
M. Wt: 245.3
InChI Key: ZVBAYJIZWXXUJX-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide derivatives have been synthesized and evaluated for various pharmacological properties. These include antimicrobial, anti-inflammatory, analgesic, and ulcerogenic activities. For instance, certain derivatives demonstrated potent antimicrobial properties against various microbes, while others showed significant anti-inflammatory and analgesic activities (Kumar & Panwar, 2015).

Anticancer Potential

Several studies have focused on the anticancer potential of this compound derivatives. Novel compounds incorporating this moiety have shown promising results against various cancer cell lines. For example, some derivatives demonstrated significant inhibitory activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Synthesis and Fluorescence Characteristics

This compound has also been studied for its applications in fluorescence. N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes were synthesized, displaying excellent photophysical properties including large Stokes shift and solid-state fluorescence. These properties make them useful in various scientific applications (Zhang et al., 2017).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds displayed promising activities against a range of microorganisms, highlighting their potential in developing new antimicrobial agents (Farghaly et al., 2011).

Anti-inflammatory and Analgesic Agents

Some derivatives have been designed and synthesized specifically for their anti-inflammatory and analgesic properties. These compounds were characterized and evaluated, with some showing significant in vitro anti-inflammatory activity, making them potential candidates for drug development in these areas (Shkair et al., 2016).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide are largely determined by its interactions with various biomolecules. It has been reported that thiadiazole derivatives can disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells . This suggests that this compound may interact with enzymes and proteins involved in DNA replication .

Cellular Effects

It has been suggested that this compound may have cytotoxic effects on certain types of cancer cells . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structural similarity to other thiadiazole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is reasonable to assume that the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its structural similarity to other thiadiazole derivatives, it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that this compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-10(8-6-7-8)13-12-15-14-11(17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBAYJIZWXXUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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